molecular formula C10H21N2O4P B1463900 1-Ethyl-3-methylimidazolium diethylphosphate CAS No. 848641-69-0

1-Ethyl-3-methylimidazolium diethylphosphate

Cat. No. B1463900
CAS RN: 848641-69-0
M. Wt: 264.26 g/mol
InChI Key: HQWOEDCLDNFWEV-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium diethyl phosphate is a low melting, imidazolium-based ionic liquid . It has the ability to dissolve cellulose . The solution of cellulose in EMIM DEP-pyridine mixture is stable over time .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium diethyl phosphate has a molecular weight of 264.26 . It is a low melting, imidazolium-based ionic liquid . It has a refractive index of 1.475 .

Scientific Research Applications

Enzymatic Hydrolysis of Wheat Straw

This compound finds its application in improving the enzymatic hydrolysis of wheat straw . Enzymatic hydrolysis is a process that breaks down complex carbohydrates such as cellulose into simple sugars. The use of 1-Ethyl-3-methylimidazolium diethylphosphate can enhance the efficiency of this process, making it a valuable tool in the production of biofuels from agricultural waste.

Saccharification of Cellulose

1-Ethyl-3-methylimidazolium diethylphosphate is also used in the enzymatic in situ saccharification of cellulose in aqueous-ionic liquid media . Saccharification is the process of breaking down complex sugars into simple sugars. This process is crucial in the production of biofuels and other bioproducts.

Dissolving Cellulose

This compound is a low melting, imidazolium-based ionic liquid, which can dissolve cellulose . This property makes it useful in various research and industrial applications where the dissolution of cellulose is required.

Safety and Hazards

1-Ethyl-3-methylimidazolium diethyl phosphate is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .

Future Directions

1-Ethyl-3-methylimidazolium diethyl phosphate has been used in research to improve the performance of Eu- and Gd-Doped Diamond-like Carbon Coatings . This presents a compelling avenue for future scholarly exploration and research efforts focused on reducing friction and improving the efficiency of moving components, particularly in situations where tribological properties exert a substantial influence .

properties

IUPAC Name

diethyl phosphate;1-ethyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C4H11O4P/c1-3-8-5-4-7(2)6-8;1-3-7-9(5,6)8-4-2/h4-6H,3H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWOEDCLDNFWEV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CCOP(=O)([O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047889
Record name 1-Ethyl-3-methylimidazolium diethylphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium diethylphosphate

CAS RN

848641-69-0
Record name 1-Ethyl-3-methylimidazolium diethylphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazolium, 1-ethyl-3-methyl-, diethyl phosphate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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